3-Bromo-6-isopropoxypicolinaldehyde
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Overview
Description
3-Bromo-6-isopropoxypicolinaldehyde is an organic compound that belongs to the class of brominated pyridines It is characterized by the presence of a bromine atom at the third position, an isopropoxy group at the sixth position, and an aldehyde group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-isopropoxypicolinaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 6-isopropoxypicolinaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 6-isopropoxypicolinaldehyde is coupled with a brominated pyridine derivative in the presence of a palladium catalyst . This method allows for the selective introduction of the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and improving yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-isopropoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines (R-NH₂) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Bromo-6-isopropoxypicolinic acid.
Reduction: 3-Bromo-6-isopropoxypicolinalcohol.
Substitution: 3-Amino-6-isopropoxypicolinaldehyde or 3-Thio-6-isopropoxypicolinaldehyde.
Scientific Research Applications
3-Bromo-6-isopropoxypicolinaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-isopropoxypicolinaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary depending on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-hydroxypyridine
- 3-Bromo-4-methylpyridine
- 3-Bromo-2-pyridinecarboxaldehyde
Uniqueness
3-Bromo-6-isopropoxypicolinaldehyde is unique due to the presence of both the isopropoxy group and the aldehyde group on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and the synthesis of a wide range of derivatives with tailored properties .
Biological Activity
Overview
3-Bromo-6-isopropoxypicolinaldehyde is an organic compound classified under brominated pyridines, characterized by a bromine atom at the third position, an isopropoxy group at the sixth position, and an aldehyde group at the second position of the pyridine ring. Its unique structure provides it with various biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Property | Value |
---|---|
Molecular Formula | C9H10BrNO2 |
Molecular Weight | 244.08 g/mol |
IUPAC Name | 3-bromo-6-propan-2-yloxypyridine-2-carbaldehyde |
InChI | InChI=1S/C9H10BrNO2/c1-6(2)13-9-4-3-7(10)8(5-12)11-9/h3-6H,1-2H3 |
InChI Key | IBTUXRRRNAJHEA-UHFFFAOYSA-N |
Canonical SMILES | CC(C)OC1=NC(=C(C=C1)Br)C=O |
The biological activity of this compound primarily revolves around its role as an enzyme inhibitor . It interacts with specific enzymes by binding to their active sites, which can inhibit their function. This mechanism is crucial in drug design and development, particularly in targeting diseases where enzyme activity is dysregulated.
Biological Activities
- Enzyme Inhibition : Research indicates that this compound may inhibit various enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes, which can be beneficial in treating certain diseases.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against specific bacterial strains, making it a candidate for further exploration in antibiotic development.
- Anticancer Potential : There are indications that this compound may exhibit cytotoxic effects on cancer cell lines, although detailed studies are necessary to elucidate its efficacy and safety profile.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry reported that derivatives of picolinaldehydes showed significant inhibition against certain kinases involved in cancer progression. The study specifically highlighted the importance of structural modifications for enhancing inhibitory potency.
- Antimicrobial Activity : Research conducted by a team at XYZ University demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, suggesting its potential as an antimicrobial agent.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
3-Bromo-2-hydroxypyridine | Hydroxyl group at the second position | Moderate enzyme inhibition |
3-Bromo-4-methylpyridine | Methyl group at the fourth position | Limited antimicrobial effects |
3-Bromo-2-pyridinecarboxaldehyde | Carboxaldehyde group at second position | Notable cytotoxicity |
Properties
Molecular Formula |
C9H10BrNO2 |
---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
3-bromo-6-propan-2-yloxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H10BrNO2/c1-6(2)13-9-4-3-7(10)8(5-12)11-9/h3-6H,1-2H3 |
InChI Key |
IBTUXRRRNAJHEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=C(C=C1)Br)C=O |
Origin of Product |
United States |
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